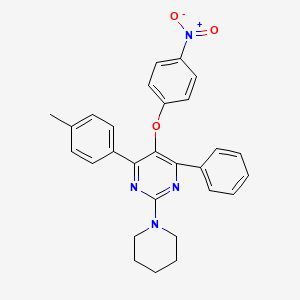
N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine, also known as ENPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique properties, including its ability to selectively target certain proteins and enzymes within cells.
Mecanismo De Acción
N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine works by binding to specific proteins and enzymes within cells, which can alter their activity and function. This can lead to changes in cell behavior, such as the inhibition of cell growth or the induction of cell death. The exact mechanism of action of N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine is still being studied, but researchers believe that it may involve the disruption of key signaling pathways within cells.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine has been shown to have a number of biochemical and physiological effects within cells. For example, it can inhibit the activity of certain enzymes involved in cell growth and proliferation, which can slow the progression of certain diseases. It can also induce the production of reactive oxygen species, which can cause oxidative damage to cells and lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of assays and experiments. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Researchers are also interested in studying its mechanism of action in more detail, as well as exploring its potential applications in drug discovery and molecular biology. Additionally, further studies are needed to determine the optimal conditions for its use in laboratory experiments and to evaluate its safety and toxicity.
Métodos De Síntesis
N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine can be synthesized using a variety of methods, including the reaction of 3-ethoxyaniline with 5-nitropyridine-2-amine in the presence of a suitable catalyst. This reaction typically takes place under mild conditions and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine has been studied for its potential applications in a variety of scientific research fields, including cancer research, drug discovery, and molecular biology. Researchers have found that N-(3-ethoxyphenyl)-5-nitro-2-pyridinamine can selectively target certain proteins and enzymes within cells, making it a valuable tool for studying the mechanisms of various diseases and disorders.
Propiedades
IUPAC Name |
N-(3-ethoxyphenyl)-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-12-5-3-4-10(8-12)15-13-7-6-11(9-14-13)16(17)18/h3-9H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSJUNAVBMUSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-ethoxyphenyl)-5-nitropyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5217477.png)

![2-amino-4-(4-biphenylyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5217495.png)

![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)

![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)

![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)

![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)